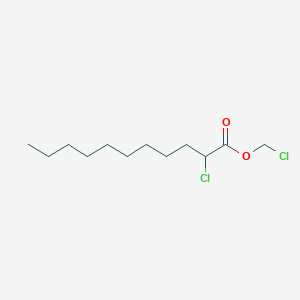
Chloromethyl 2-chloroundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 2-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . . This compound is characterized by the presence of both chloromethyl and chloroundecanoate functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chloroundecanoate can be synthesized through the esterification of 2-chloroundecanoic acid with chloromethyl alcohol . The reaction typically requires an acid catalyst, such as sulfuric acid , and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 2-chloroundecanoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloroundecanoic acid and chloromethyl alcohol .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include , , and .
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid , while basic hydrolysis can be achieved with sodium hydroxide .
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as azides , thiols , and ethers can be formed.
Hydrolysis: The primary products are 2-chloroundecanoic acid and chloromethyl alcohol .
Wissenschaftliche Forschungsanwendungen
Chloromethyl 2-chloroundecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chloromethyl 2-chloroundecanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Chloromethyl 2-chloroundecanoate is unique due to the presence of both chloromethyl and chloroundecanoate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable intermediate in the preparation of various organic compounds .
Eigenschaften
CAS-Nummer |
80418-88-8 |
|---|---|
Molekularformel |
C12H22Cl2O2 |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
chloromethyl 2-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-11(14)12(15)16-10-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
LSNQBMHSPMRKRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


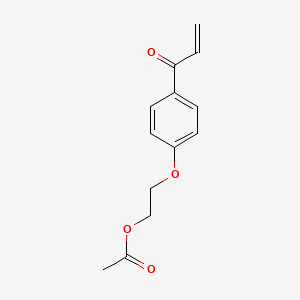
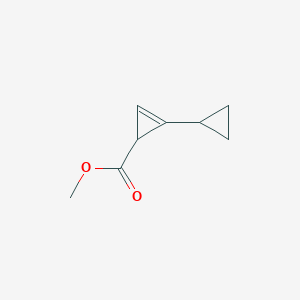
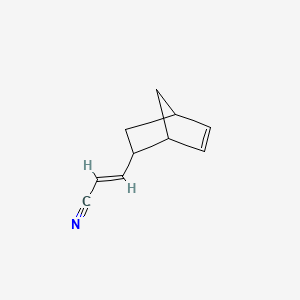

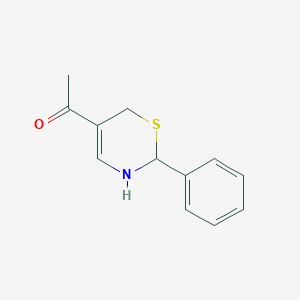
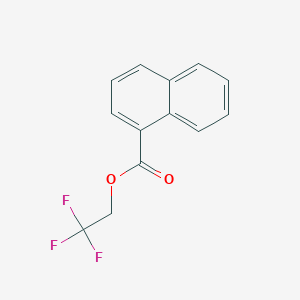
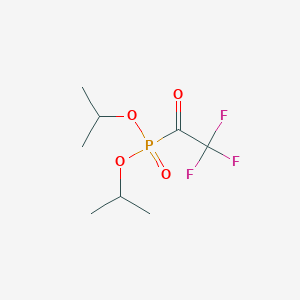
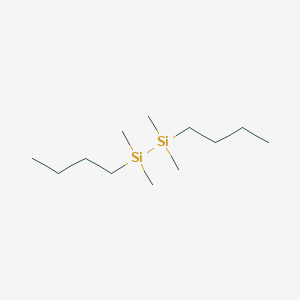
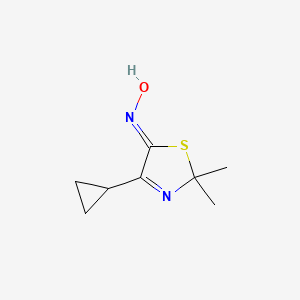

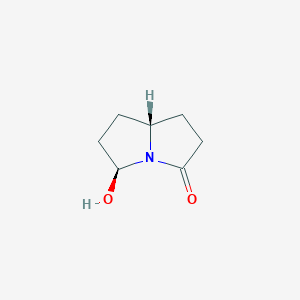
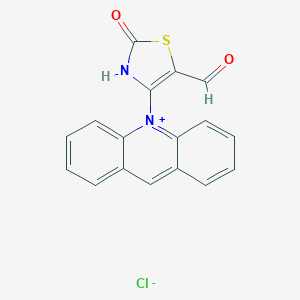
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
